molecular formula C14H12ClNO B2519226 (2-Chloropyridin-4-yl)(2,4-dimethylphenyl)methanone CAS No. 868390-70-9

(2-Chloropyridin-4-yl)(2,4-dimethylphenyl)methanone

Cat. No. B2519226
CAS RN: 868390-70-9
M. Wt: 245.71
InChI Key: MOXKPFDJTKXYEU-UHFFFAOYSA-N
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Description

The compound (2-Chloropyridin-4-yl)(2,4-dimethylphenyl)methanone is a chemical entity that has not been directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as chlorinated aromatic rings and methanone groups, which are common in various synthetic organic compounds. These related compounds are often synthesized for their potential applications in pharmaceuticals, such as anti-tuberculosis drugs, or for their interesting chemical and physical properties .

Synthesis Analysis

The synthesis of related compounds involves various organic reactions, including condensation and heterocyclization. For instance, the synthesis of a side product in benzothiazinone synthesis is reported, which is a class of new anti-tuberculosis drug candidates . Another study describes the condensation of different phenyl ethanones with N,N-dimethylformamide dimethyl acetal to produce heterocycles like isoflavones, isoxazoles, pyrazoles, and substituted aminopyrimidines . These methods could potentially be adapted for the synthesis of (2-Chloropyridin-4-yl)(2,4-dimethylphenyl)methanone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to (2-Chloropyridin-4-yl)(2,4-dimethylphenyl)methanone has been characterized using X-ray diffraction (XRD) studies. For example, a compound with a chloropyridinyl methoxy group and a methylphenyl methanone moiety was confirmed to crystallize in the monoclinic space group with specific cell parameters . Such detailed structural analysis is crucial for understanding the molecular geometry and potential intermolecular interactions, such as hydrogen bonding, which can affect the compound's properties and reactivity.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various reactions. The enamino ketone derived from chlorophenyl and dihydroxyphenyl ethanone was shown to react with different binucleophiles to yield a variety of heterocyclic compounds . These reactions demonstrate the versatility of the methanone group in facilitating the formation of diverse chemical structures, which could be relevant for the chemical reactions of (2-Chloropyridin-4-yl)(2,4-dimethylphenyl)methanone.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to (2-Chloropyridin-4-yl)(2,4-dimethylphenyl)methanone have been investigated using spectroscopic techniques and quantum chemical calculations. For instance, a piperidine derivative compound was studied using FT-IR, Raman, NMR spectroscopy, and molecular orbital calculations to determine its thermal properties and reactive sites . These analyses provide insights into the stability, reactivity, and potential applications of such compounds, which could be extrapolated to (2-Chloropyridin-4-yl)(2,4-dimethylphenyl)methanone.

Scientific Research Applications

Crystal and Molecular Structure Analysis

  • Structural Characterization : A derivative, characterized by X-ray diffraction, crystallizes in a specific space group, exhibiting intermolecular hydrogen bonding, suggesting potential in material science for its unique structural properties (Lakshminarayana et al., 2009).

Biocatalysis in Drug Synthesis

  • Chiral Intermediate Production : The compound serves as a precursor in the biocatalytic synthesis of chiral intermediates for drugs like Betahistine, indicating its role in pharmaceutical manufacturing (Ni, Zhou, & Sun, 2012).

Molecular Docking and Hirshfeld Surface Analysis

  • Drug Design and Analysis : Studies involving molecular docking and Hirshfeld surface analysis of derivatives highlight their potential in drug design, especially targeting specific proteins in cancer therapy (Lakshminarayana et al., 2018).

Synthesis and Characterization of Stable Radicals

  • Material Science Applications : The synthesis and characterization of oligothiophenes bearing stable radicals for electronic materials show the compound's utility in developing new materials with specific electronic properties (Chahma, Riopel, & Arteca, 2021).

Spectroscopic and Theoretical Studies

  • Molecular Properties Investigation : Spectroscopic and quantum chemical calculations provide insights into the molecular properties of derivatives, relevant for understanding reactivity and stability in chemical processes (Arasu et al., 2019).

Antimicrobial and Anticancer Activities

  • Biomedical Research : Novel derivatives have been evaluated for antimicrobial and anticancer activities, suggesting the compound's derivatives could be promising candidates for drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).

Safety and Hazards

The safety and hazards of a compound are typically provided in its Material Safety Data Sheet (MSDS). For (2-Chloropyridin-4-yl)(2,4-dimethylphenyl)methanone, precautions include avoiding contact with skin and eyes, and not breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

(2-chloropyridin-4-yl)-(2,4-dimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-9-3-4-12(10(2)7-9)14(17)11-5-6-16-13(15)8-11/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXKPFDJTKXYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC(=NC=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloropyridin-4-yl)(2,4-dimethylphenyl)methanone

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